GSK3839919A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H46ClN3O3 |

|---|---|

Molecular Weight |

604.2 g/mol |

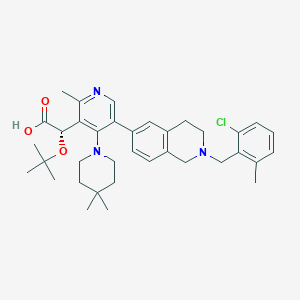

IUPAC Name |

(2S)-2-[5-[2-[(2-chloro-6-methylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl]-4-(4,4-dimethylpiperidin-1-yl)-2-methyl-3-pyridinyl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |

InChI |

InChI=1S/C36H46ClN3O3/c1-23-9-8-10-30(37)29(23)22-39-16-13-25-19-26(11-12-27(25)21-39)28-20-38-24(2)31(33(34(41)42)43-35(3,4)5)32(28)40-17-14-36(6,7)15-18-40/h8-12,19-20,33H,13-18,21-22H2,1-7H3,(H,41,42)/t33-/m0/s1 |

InChI Key |

KETKYQCQNXUIQX-XIFFEERXSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)[C@@H](C(=O)O)OC(C)(C)C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)C(C(=O)O)OC(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of GSK3839919A: An Allosteric HIV-1 Integrase Inhibitor

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the mechanism of action of GSK3839919A, a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase (ALLINI). This document summarizes key quantitative data, details relevant experimental methodologies, and visually represents the signaling pathways involved.

This compound represents a novel approach to combating HIV-1 by targeting the viral integrase enzyme at a site distinct from the active site targeted by currently approved integrase strand transfer inhibitors (INSTIs). This allosteric inhibition leads to a unique antiviral profile, including activity against some INSTI-resistant strains.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of the HIV-1 integrase (IN) enzyme. Unlike traditional INSTIs that bind to the catalytic site and block the strand transfer of viral DNA into the host genome, this compound binds to a different site on the integrase enzyme. This binding induces a conformational change in the integrase protein, which ultimately disrupts its normal function.

The primary consequence of this compound binding is the promotion of aberrant multimerization of the integrase enzyme. This leads to the formation of non-functional integrase complexes that are unable to properly engage with the viral DNA and the host cell machinery necessary for integration. This disruption of the ordered assembly and function of the integrase enzyme effectively halts the viral replication cycle at the integration step.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, highlighting its potency as an antiviral agent.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 11.1 nM | Antiviral potency against HIV-1 | [1] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the proposed mechanism of action of this compound as an allosteric HIV-1 integrase inhibitor.

Caption: Mechanism of allosteric inhibition of HIV-1 integrase by this compound.

Key Experimental Protocols

The determination of the mechanism of action and potency of this compound relies on a series of established virological and biochemical assays. Below are outlines of the key experimental protocols.

Antiviral Activity Assay (IC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of viral replication in cell culture.

-

Methodology:

-

Seed susceptible host cells (e.g., MT-4 cells) in 96-well plates.

-

Prepare serial dilutions of this compound.

-

Infect the cells with a known amount of HIV-1.

-

Immediately add the different concentrations of this compound to the infected cells.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Measure viral replication by quantifying a viral marker, such as p24 antigen in the supernatant, using an ELISA-based method.

-

Calculate the IC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Integrase Strand Transfer (INST) Inhibition Assay

-

Objective: To assess the direct inhibitory effect of this compound on the enzymatic activity of purified HIV-1 integrase.

-

Methodology:

-

A biochemical assay is set up using purified, recombinant HIV-1 integrase.

-

A model DNA substrate mimicking the viral DNA end and a target DNA are used.

-

The integrase enzyme is pre-incubated with varying concentrations of this compound.

-

The DNA substrates are added to initiate the strand transfer reaction.

-

The reaction is allowed to proceed for a defined period and then stopped.

-

The products of the strand transfer reaction are separated by gel electrophoresis and quantified.

-

The concentration of this compound that inhibits 50% of the strand transfer activity is determined. It is important to note that as an allosteric inhibitor, this compound may show weak or no activity in this specific assay format which primarily detects active site inhibitors.

-

Thermal Shift Assay (TSA)

-

Objective: To confirm the direct binding of this compound to the HIV-1 integrase enzyme.

-

Methodology:

-

Purified HIV-1 integrase is mixed with a fluorescent dye that binds to hydrophobic regions of proteins.

-

The protein-dye mixture is aliquoted, and different concentrations of this compound are added.

-

The samples are heated in a real-time PCR machine, and the fluorescence is monitored as the temperature increases.

-

As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

Binding of a ligand like this compound stabilizes the protein, leading to an increase in the Tm. This thermal shift confirms a direct interaction.

-

This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research into its resistance profile, in vivo efficacy, and safety will be crucial for its potential development as a future therapeutic agent for HIV-1 infection.

References

GSK3839919A: A Deep Dive into Target Identification and Preclinical Validation of a Novel Allosteric HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and preclinical validation of GSK3839919A, a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase. This compound represents a promising class of antiretroviral agents with a distinct mechanism of action that targets the non-catalytic site of the HIV-1 integrase enzyme.

Executive Summary

This compound has been identified as a highly potent allosteric inhibitor of HIV-1 integrase (IN). It binds to the lens epithelium-derived growth factor (LEDGF)/p75 binding pocket on the integrase catalytic core domain (CCD). This binding event does not compete with the viral DNA substrate but instead induces a conformational change in the enzyme, leading to aberrant multimerization of integrase. This ultimately disrupts multiple key steps in the viral replication cycle, including the proper assembly of the viral core during maturation and the subsequent integration of the viral genome into the host cell DNA. Preclinical studies have demonstrated that this compound possesses broad-spectrum antiviral activity against various HIV-1 subtypes and exhibits a favorable pharmacokinetic profile in multiple animal species.

Target Identification and Validation

The primary molecular target of this compound is the HIV-1 integrase, a crucial enzyme for viral replication. Unlike integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the enzyme, this compound is an allosteric inhibitor that binds to a non-catalytic site.

Target Identification: HIV-1 Integrase

HIV-1 integrase is a 32 kDa protein responsible for inserting the reverse-transcribed viral DNA into the host cell's genome, a critical step for establishing a productive and persistent infection. The enzyme has three domains: the N-terminal zinc-binding domain, the central catalytic core domain (CCD), and the C-terminal DNA-binding domain.

Binding Site: The LEDGF/p75 Pocket

This compound binds to the interface of the integrase CCD dimer, a pocket that is also utilized by the host protein LEDGF/p75. LEDGF/p75 is a cellular cofactor that tethers the pre-integration complex to the host chromatin, thereby guiding the integration process. By occupying this pocket, this compound not only blocks the interaction between integrase and LEDGF/p75 but also induces a distinct conformational change in the integrase enzyme.

Mechanism of Action

The binding of this compound to the LEDGF/p75 pocket on the HIV-1 integrase initiates a cascade of events that ultimately inhibit viral replication through a multi-faceted mechanism.

-

Aberrant Integrase Multimerization: this compound promotes the formation of non-functional integrase multimers. This contrasts with the ordered multimerization required for proper enzymatic activity.

-

Disruption of Viral Maturation: The induced hyper-multimerization of integrase interferes with the correct assembly of the viral core during the late stages of the viral life cycle. This results in the production of non-infectious virions with eccentric cores.

-

Inhibition of Integrase-Viral RNA Interaction: The conformational changes induced by this compound also disrupt the interaction between integrase and the viral RNA genome, which is essential for proper virion morphogenesis.

-

Blockade of LEDGF/p75 Interaction: By binding to the LEDGF/p75 pocket, this compound prevents the interaction of integrase with this crucial host cofactor, thereby impairing the targeted integration of viral DNA into the host genome.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and preclinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | Cell Line | Virus Strain/Subtype | IC50 (nM) | EC50 (nM) |

| Single-Cycle Infection | MT-2 | HIV-1 IIIB | 2.3 | - |

| Multi-Cycle Infection | MT-4 | HIV-1 IIIB | - | 1.1 |

| Clinical Isolates | PBMCs | Subtype B (n=10) | - | 1.5 (mean) |

| Clinical Isolates | PBMCs | Subtype C (n=10) | - | 1.8 (mean) |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | T1/2 (h) | F (%) |

| Rat | IV | 1 | 15 | 2.1 | 2.5 | - |

| Rat | PO | 5 | - | - | - | 65 |

| Dog | IV | 0.5 | 5.2 | 1.8 | 4.1 | - |

| Dog | PO | 2 | - | - | - | 88 |

CL: Clearance; Vdss: Volume of distribution at steady state; T1/2: Half-life; F: Bioavailability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antiviral Assays

Single-Cycle Infection Assay:

-

MT-2 cells are seeded in 96-well plates.

-

Cells are infected with HIV-1 IIIB in the presence of serial dilutions of this compound.

-

After 48 hours of incubation, viral replication is quantified by measuring p24 antigen levels in the supernatant using an ELISA-based assay.

-

IC50 values are calculated from the dose-response curves.

Multi-Cycle Infection Assay:

-

MT-4 cells are infected with HIV-1 IIIB at a low multiplicity of infection.

-

The infected cells are cultured in the presence of serial dilutions of this compound.

-

Viral spread is monitored over several days by measuring the cytopathic effect (CPE) or by quantifying p24 antigen production.

-

EC50 values are determined from the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay

-

Various cell lines (e.g., MT-2, MT-4, PBMCs) are incubated with serial dilutions of this compound for a period corresponding to the antiviral assays.

-

Cell viability is assessed using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.

-

The 50% cytotoxic concentration (CC50) is calculated.

Pharmacokinetic Studies

-

Intravenous (IV) Administration: this compound is administered as a single bolus dose to fasted animals (rats, dogs). Blood samples are collected at predetermined time points.

-

Oral (PO) Administration: A solution or suspension of this compound is administered by oral gavage to fasted animals. Blood samples are collected at various time points.

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vdss), half-life (T1/2), and oral bioavailability (F%).

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Mechanism of action of this compound.

Caption: General workflow for in vitro antiviral assays.

Caption: Workflow for preclinical pharmacokinetic studies.

The Discovery and Synthesis of GSK3839919A: An Allosteric HIV-1 Integrase Inhibitor

An In-depth Technical Overview for Researchers and Drug Development Professionals

GSK3839919A is a potent, investigational allosteric inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1] This novel mechanism of action distinguishes it from previously approved integrase strand transfer inhibitors (INSTIs) and has positioned it as a subject of significant interest in the ongoing search for new antiretroviral therapies. This document provides a comprehensive overview of the discovery, synthesis, and preclinical profile of this compound, drawing from key scientific publications.

Discovery and Mechanism of Action

This compound was identified through strategic modifications to a class of 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl allosteric HIV-1 integrase inhibitors (ALLINIs).[2] The discovery process involved the exploration of a tetrahydroisoquinoline (THIQ) heterocycle as a suitable spacer element to project a distal hydrophobic aryl ring.[2] Subsequent optimization of the aryl substitutions led to the identification of GSK3839919 (referred to as compound 12 in the discovery publication) as an ALLINI with high potency and favorable pharmacokinetic properties across preclinical species.[2]

Allosteric HIV-1 integrase inhibitors represent a unique class of antiretroviral agents.[1][3][4][5] Unlike INSTIs that target the enzyme's active site, ALLINIs bind to a distinct pocket at the interface of two integrase monomers.[5] This binding event promotes the aberrant multimerization of the integrase enzyme, leading to the formation of replication-deficient viral particles.[5] This novel mechanism disrupts multiple functions crucial to the viral lifecycle, including the proper condensation of the viral core and the interaction between integrase and the cellular cofactor lens epithelium-derived growth factor (LEDGF), which is important for the nuclear localization of the integrase complex.[2]

Synthesis of this compound

An expeditious synthesis of this compound has been developed, significantly improving upon the original 13-step process.[6] The key to this enhanced efficiency is the synthesis of the advanced building block, (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate, in just five steps.[6] The process development for the multi-kilogram synthesis of this compound also included the optimization of two palladium-catalyzed reactions and a more efficient isolation of the active pharmaceutical ingredient.[6]

Preclinical Data

GSK3839919 has demonstrated potent antiviral activity and favorable pharmacokinetic characteristics in preclinical studies.

Antiviral Activity

The following table summarizes the in vitro antiviral activity of GSK3839919.

| Assay | Cell Line | EC50 (nM) | CC50 (μM) |

| Viral Outgrowth of NLRepRluc | MT-2 | 11.1 | ≥24 |

EC50: 50% effective concentration. CC50: 50% cytotoxic concentration. Data obtained from assays performed in the presence of 10% fetal bovine serum. Values are reported as mean.[2]

Pharmacokinetic Profile

The pharmacokinetic properties of GSK3839919 were evaluated in male Sprague-Dawley rats.

| Dosing Route | Dose (mg/kg) | Clearance |

| Intravenous (iv) | 1 | Low |

| Oral (po) | 5 | Low |

Data from dosing as solutions in 90:10 PEG-400/EtOH for iv and 90:5:5 PEG-400/EtOH/TPGS for po.[2]

Experimental Protocols

Cell-Culture Antiviral Assay

The antiviral activity of GSK3839919 was determined by evaluating its ability to inhibit the viral outgrowth of the NLRepRluc virus in MT-2 cells. The assay was conducted in the presence of 10% fetal bovine serum (FBS). The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined from these experiments.[2]

Pharmacokinetic Studies in Rats

Male Sprague-Dawley rats were administered GSK3839919 to assess its pharmacokinetic profile. For intravenous (iv) dosing, a 1 mg/kg dose was administered as a solution in 90:10 PEG-400/EtOH. For oral (po) dosing, a 5 mg/kg dose was given as a solution in 90:5:5 PEG-400/EtOH/TPGS.[2]

Conclusion

This compound is a potent allosteric HIV-1 integrase inhibitor with a novel mechanism of action that disrupts viral replication by inducing aberrant integrase multimerization. Its discovery and the development of an efficient synthesis route highlight its potential as a promising candidate for further development in the treatment of HIV-1 infection. The preclinical data demonstrate significant antiviral potency and favorable pharmacokinetic properties, warranting further investigation.

References

- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Inhibition of Human Immunodeficiency Virus Integrase: LATE BLOCK DURING VIRAL REPLICATION AND ABNORMAL MULTIMERIZATION INVOLVING SPECIFIC PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Profile of GSK3839919A: A Potent Allosteric HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

GSK3839919A has been identified as a potent, allosteric HIV-1 integrase inhibitor (ALLINI). This technical guide provides a summary of the preliminary in vitro data available for this compound, including its mechanism of action, available quantitative data, and general experimental methodologies relevant to its characterization.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host cell's genome. Unlike integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, ALLINIs bind to a different site on the integrase enzyme. This binding induces a conformational change that promotes the multimerization of integrase, leading to the formation of inactive enzyme oligomers. This process effectively prevents the formation of the functional integrase-viral DNA complex, thereby inhibiting viral replication.[1][2][3] The allosteric nature of this inhibition presents a promising avenue for antiviral therapy, potentially offering a distinct resistance profile compared to active site inhibitors.

Quantitative In Vitro Data

The primary quantitative measure of this compound's potency identified in the public domain is its half-maximal inhibitory concentration (IC50).

| Compound | Assay Type | IC50 (nM) |

| This compound | HIV-1 Integrase Inhibition | 11.1 |

Table 1: In Vitro Potency of this compound

This IC50 value indicates that this compound is a highly potent inhibitor of HIV-1 integrase in a biochemical context. Further studies are required to determine its efficacy in cell-based antiviral assays (EC50) across various cell lines and viral strains.

Experimental Methodologies

While specific, detailed experimental protocols for the in vitro characterization of this compound are not publicly available, this section outlines general methodologies commonly employed for evaluating allosteric HIV-1 integrase inhibitors.

HIV-1 Integrase Inhibition Assay (Strand Transfer Assay)

This biochemical assay is fundamental in determining the direct inhibitory activity of a compound against the integrase enzyme.

Objective: To measure the inhibition of the strand transfer step of HIV-1 integration.

General Protocol:

-

Plate Preparation: High-binding 96-well plates are coated with a donor DNA substrate that mimics the long terminal repeat (LTR) sequence of the HIV-1 genome.

-

Enzyme-Inhibitor Incubation: Recombinant HIV-1 integrase enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) to allow for binding.

-

Reaction Initiation: A target DNA substrate, often labeled for detection (e.g., with biotin or a fluorescent tag), is added to the wells to initiate the strand transfer reaction.

-

Detection: The amount of integrated target DNA is quantified using a detection system appropriate for the label used (e.g., streptavidin-HRP for biotin labels, followed by a colorimetric substrate).

-

Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% is calculated as the IC50 value.

Antiviral Activity Assay (Cell-Based)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Objective: To determine the 50% effective concentration (EC50) of the compound in preventing viral replication in cultured cells.

General Protocol:

-

Cell Seeding: Susceptible host cells (e.g., MT-4 cells, TZM-bl cells) are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound.

-

Viral Infection: A known amount of HIV-1 virus stock is added to the wells.

-

Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

Quantification of Viral Replication: The extent of viral replication is measured using various endpoints, such as:

-

p24 Antigen ELISA: Measures the amount of the viral capsid protein p24 in the culture supernatant.

-

Luciferase Reporter Assay: Uses engineered cell lines (e.g., TZM-bl) that express luciferase upon successful HIV-1 infection and Tat-mediated transcription.

-

Cell Viability/Cytotoxicity Assay: Measures the protective effect of the compound against virus-induced cell death.

-

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

Integrase Multimerization Assay

This specialized assay can be used to confirm the allosteric mechanism of action by directly observing inhibitor-induced enzyme oligomerization.

Objective: To detect and quantify the formation of integrase multimers in the presence of an allosteric inhibitor.

General Protocol:

-

Protein Labeling: Two populations of recombinant integrase are labeled with a donor and an acceptor fluorophore suitable for Förster Resonance Energy Transfer (FRET) or a similar proximity-based assay.

-

Inhibitor Incubation: The labeled integrase proteins are mixed and incubated with varying concentrations of the test compound.

-

Signal Detection: If the compound induces multimerization, the donor and acceptor fluorophores are brought into close proximity, resulting in a detectable signal (e.g., FRET).

-

Data Analysis: The signal is plotted against the compound concentration to determine the concentration that induces 50% of the maximal multimerization signal (EC50 for multimerization).

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of ALLINIs and a typical experimental workflow for their evaluation.

Caption: Mechanism of action for allosteric HIV-1 integrase inhibitors.

Caption: General experimental workflow for evaluating novel ALLINIs.

References

- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK3839919A: A Technical Overview of its Allosteric Inhibition of HIV-1 Integrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3839919A is a potent, investigational allosteric inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase (IN).[1] As a member of the allosteric integrase inhibitor (ALLINI) class of antiretroviral compounds, this compound employs a novel mechanism of action that distinguishes it from traditional integrase strand transfer inhibitors (INSTIs). This technical guide provides an in-depth overview of the known biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to support further research and development efforts in the field of HIV-1 therapeutics.

Core Biological Activity: Allosteric Inhibition of HIV-1 Integrase

The primary biological activity of this compound is the potent and selective inhibition of HIV-1 integrase. Unlike INSTIs that target the catalytic active site of the enzyme, this compound binds to a distinct, allosteric site at the dimer interface of the integrase catalytic core domain (CCD), a site that is also utilized by the cellular co-factor lens epithelium-derived growth factor (LEDGF/p75) for tethering the pre-integration complex to the host chromatin.

By binding to this site, this compound induces a conformational change in the integrase enzyme, promoting aberrant and premature multimerization of integrase proteins. This action disrupts the normal process of viral maturation, leading to the formation of non-infectious virions with defective cores. Consequently, the primary antiviral effect of this compound is exerted during the late stages of the viral replication cycle.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Virus Strain | Assay Type |

| IC50 | 11.1 nM | MT-2 | HIV-1 (Wild-Type) | Antiviral Activity Assay |

Table 1: In Vitro Antiviral Potency of this compound [1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a biochemical setting.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA end)

-

Target DNA (oligonucleotide mimicking the host DNA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2)

-

This compound (or other test compounds)

-

DNA detection method (e.g., fluorescence, radioactivity)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the donor DNA.

-

Add serial dilutions of this compound or control compounds to the reaction mixture.

-

Incubate the mixture to allow for the 3'-processing of the donor DNA by the integrase.

-

Initiate the strand transfer reaction by adding the target DNA to the mixture.

-

Incubate the reaction to allow for the integration of the processed donor DNA into the target DNA.

-

Stop the reaction and quantify the amount of strand transfer product using a suitable detection method.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity Assay in a Cellular Context (TZM-bl Reporter Gene Assay)

This cell-based assay quantifies the ability of a compound to inhibit HIV-1 replication in a cellular environment.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR driving the expression of a luciferase reporter gene)

-

HIV-1 virus stock

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin)

-

This compound (or other test compounds)

-

Luciferase assay reagent

Procedure:

-

Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with serial dilutions of this compound or control compounds for a specified period.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

Incubate the infected cells for a period that allows for viral entry, reverse transcription, integration, and gene expression (typically 48 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the IC50 value by determining the compound concentration that results in a 50% reduction in luciferase activity compared to untreated, infected cells.

AlphaLISA Assay for IN-LEDGF/p75 Interaction

This assay is used to measure the ability of a compound to disrupt the interaction between HIV-1 integrase and its cellular binding partner, LEDGF/p75.

Materials:

-

Recombinant HIV-1 Integrase (tagged, e.g., with His-tag)

-

Recombinant LEDGF/p75 (tagged, e.g., with biotin)

-

AlphaLISA acceptor beads (e.g., nickel chelate-coated for His-tag)

-

AlphaLISA donor beads (e.g., streptavidin-coated for biotin)

-

Assay buffer

-

This compound (or other test compounds)

Procedure:

-

In a microplate, combine the tagged HIV-1 integrase, tagged LEDGF/p75, and serial dilutions of this compound.

-

Incubate the mixture to allow for the interaction between integrase and LEDGF/p75.

-

Add the AlphaLISA acceptor beads and incubate.

-

Add the AlphaLISA donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

A decrease in the AlphaLISA signal indicates disruption of the IN-LEDGF/p75 interaction. Calculate the IC50 for the disruption of this interaction.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound as an allosteric inhibitor of HIV-1 integrase.

Caption: Mechanism of action of this compound.

Conclusion

This compound represents a promising avenue in the development of novel anti-HIV-1 therapeutics. Its allosteric mechanism of action, targeting a site on the integrase enzyme distinct from the active site, offers the potential for efficacy against viral strains resistant to existing INSTIs. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other ALLINIs. Continued investigation into the biological activity and preclinical profile of this compound is warranted to fully understand its clinical utility in the management of HIV-1 infection.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK3839919A, a potent allosteric HIV-1 integrase inhibitor (ALLINI), and its related compounds and analogs. It delves into their mechanism of action, structure-activity relationships, and the experimental methodologies used for their characterization.

Introduction to Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. While integrase strand transfer inhibitors (INSTIs) have been successful in clinical practice, the emergence of drug resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Allosteric integrase inhibitors (ALLINIs) represent a promising new class of antiretroviral drugs that target a site on the integrase enzyme distinct from the active site.

This compound is a potent ALLINI with an IC50 of 11.1 nM.[1] These inhibitors bind to the dimer interface of the HIV-1 integrase, specifically at the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[2][3][4] This interaction is crucial for the proper localization and function of the pre-integration complex.

Mechanism of Action

The primary mechanism of action of ALLINIs, including this compound, involves a dual effect on HIV-1 integrase:

-

Inhibition of Catalytic Activity: By binding to an allosteric site, these compounds induce conformational changes in the integrase enzyme, leading to the inhibition of its catalytic functions, namely 3'-processing and strand transfer.

-

Disruption of Integrase-LEDGF/p75 Interaction: ALLINIs compete with the host protein LEDGF/p75 for binding to the integrase. This disruption impairs the tethering of the pre-integration complex to the host chromatin, a critical step for efficient viral integration.

A key and unexpected finding regarding ALLINIs is their profound impact on the late stages of the viral life cycle. They induce aberrant multimerization of the integrase protein, which interferes with the proper assembly and maturation of new viral particles.[5][6][7] This leads to the production of non-infectious virions with morphologically defective cores.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ALLINIs and a typical experimental workflow for their characterization.

Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors.

Experimental Workflow for Characterizing ALLINIs.

Structure-Activity Relationship (SAR) and Related Compounds

Structure-activity relationship studies have revealed a conserved "warhead" module essential for the activity of many ALLINIs. This typically consists of a carboxyl group, a tert-butoxy group, and a bulky aromatic group attached to a central scaffold.

While specific SAR data for a broad range of this compound analogs is not publicly available, research on other ALLINIs provides valuable insights. The following table summarizes the activity of some notable ALLINIs.

| Compound | Target | IC50 (nM) | EC50 (nM) | Notes |

| This compound | HIV-1 Integrase | 11.1 | - | Potent allosteric inhibitor.[1] |

| GSK1264 | HIV-1 Integrase | - | Potent | Inhibits late-stage replication.[2] |

| BI-224436 | IN-LEDGF/p75 Interaction | 90 | - | A well-characterized ALLINI.[3] |

| STP0404 | HIV-1 Integrase | - | Highly Potent | Pyrrolopyridine-based ALLINI. |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of novel compounds. Below are generalized methodologies for key assays used in the characterization of ALLINIs.

HIV-1 Integrase Catalytic Activity Assay (3'-Processing and Strand Transfer)

This assay measures the ability of a compound to inhibit the enzymatic functions of purified recombinant HIV-1 integrase.

-

Principle: A fluorescently labeled oligonucleotide substrate mimicking the viral DNA terminus is incubated with recombinant HIV-1 integrase. The 3'-processing reaction removes a dinucleotide, resulting in a change in fluorescence. For the strand transfer reaction, a target DNA is also included, and the integration of the viral DNA mimic is detected.

-

Methodology:

-

Purified recombinant HIV-1 integrase is pre-incubated with varying concentrations of the test compound.

-

A fluorescently labeled oligonucleotide substrate is added to initiate the 3'-processing reaction.

-

For the strand transfer assay, a target DNA substrate is also added.

-

The reaction is allowed to proceed for a defined time at 37°C.

-

The reaction is stopped, and the products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is imaged using a fluorescence scanner, and the amount of processed or strand transfer product is quantified.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

Integrase-LEDGF/p75 Interaction Assay (AlphaScreen)

This assay quantifies the disruption of the interaction between HIV-1 integrase and LEDGF/p75 by a test compound.

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used. Donor and acceptor beads are coated with antibodies that recognize tagged integrase and LEDGF/p75 proteins, respectively. When the proteins interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light.

-

Methodology:

-

Tagged recombinant HIV-1 integrase and LEDGF/p75 proteins are incubated with varying concentrations of the test compound.

-

Antibody-coated donor and acceptor beads are added to the mixture.

-

The plate is incubated in the dark to allow for bead-protein binding and interaction.

-

The plate is read using an AlphaScreen-capable plate reader.

-

A decrease in the luminescent signal indicates inhibition of the protein-protein interaction.

-

IC50 values are determined from the dose-response curve.

-

Antiviral Activity Assay in Cell Culture

This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context.

-

Principle: A susceptible cell line (e.g., MT-4 cells) is infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is measured after a few days of incubation.

-

Methodology:

-

Cells are seeded in a multi-well plate and treated with serial dilutions of the test compound.

-

The cells are then infected with a known amount of HIV-1.

-

The plates are incubated for 3-5 days to allow for viral replication.

-

Viral replication can be quantified by various methods, such as measuring reverse transcriptase activity in the culture supernatant, p24 antigen levels by ELISA, or using a reporter virus (e.g., expressing luciferase or GFP).

-

EC50 values (the concentration required to inhibit viral replication by 50%) are calculated.

-

Integrase Multimerization Assay

This assay assesses the ability of a compound to induce aberrant multimerization of HIV-1 integrase.

-

Principle: Size exclusion chromatography (SEC) or analytical ultracentrifugation (AUC) can be used to analyze the oligomeric state of the integrase protein in the presence and absence of the test compound.

-

Methodology (SEC):

-

Purified HIV-1 integrase is incubated with or without the test compound.

-

The protein solution is injected onto a size exclusion chromatography column.

-

The elution profile is monitored by UV absorbance at 280 nm.

-

A shift in the elution profile towards earlier retention times in the presence of the compound indicates the formation of higher-order oligomers.

-

Conclusion

This compound and other ALLINIs represent a promising new frontier in anti-HIV therapy. Their unique dual mechanism of action, targeting both early and late stages of the viral life cycle, offers a potential advantage over existing drugs and a means to combat drug resistance. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of this class of inhibitors will be crucial for their clinical development. This technical guide provides a foundational understanding for researchers and drug developers working in this exciting area.

References

- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibition of Human Immunodeficiency Virus Integrase: LATE BLOCK DURING VIRAL REPLICATION AND ABNORMAL MULTIMERIZATION INVOLVING SPECIFIC PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Structure-function analyses unravel distinct effects of allosteric inhibitors of HIV-1 integrase on viral maturation and integration - PubMed [pubmed.ncbi.nlm.nih.gov]

a initial safety and toxicity profile of GSK3839919A

- 1. us.gsk.com [us.gsk.com]

- 2. gsk.com [gsk.com]

- 3. dcatvci.org [dcatvci.org]

- 4. biopharmadive.com [biopharmadive.com]

- 5. GSK announces positive headlines for checkpoint inhibitors in the NSCLC setting - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. GSK Investigational Site - Indianapolis, Indiana [clinicaltrialsgps.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

In-depth Technical Guide: A Potential Therapeutic Application of GSK3839919A

An Important Note on the Availability of Information

As of the current date, a comprehensive search of publicly available scientific literature, clinical trial databases, and other accessible resources has yielded no specific information regarding a compound designated as "GSK3839919A." This suggests that this compound may be:

-

An internal compound code for a very early-stage preclinical candidate that has not yet been publicly disclosed.

-

A misnomer or an incorrect designation for another compound.

-

A project that has been discontinued before reaching a stage of public disclosure.

Therefore, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams specifically for this compound at this time.

However, to provide a relevant and useful guide for researchers, scientists, and drug development professionals interested in the potential therapeutic areas that a GSK compound with a similar naming convention might target, we will focus on the broader class of molecules to which it likely belongs: Glycogen Synthase Kinase 3 (GSK-3) inhibitors . GSK is a known leader in the development of GSK-3 inhibitors, and this hypothetical guide will be based on the established mechanisms and potential applications of this class of drugs.

Hypothetical Therapeutic Area: Neurodegenerative Diseases and Immune Modulation

Based on extensive research into GSK-3 inhibitors, a compound like this compound would likely be investigated for its therapeutic potential in conditions such as Alzheimer's disease, other neurodegenerative disorders, and autoimmune or inflammatory diseases.

Core Rationale: The Central Role of GSK-3

Glycogen Synthase Kinase 3 is a serine/threonine kinase that is constitutively active in resting cells and plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases. Inhibition of GSK-3 is therefore a promising therapeutic strategy.

Potential Mechanism of Action in Neurodegenerative Disease

In the context of Alzheimer's disease, GSK-3β is known to be a key enzyme in the hyperphosphorylation of the tau protein, a hallmark of the disease leading to the formation of neurofibrillary tangles and subsequent neuronal death. A GSK-3 inhibitor would aim to reduce tau hyperphosphorylation, thereby preventing tangle formation and protecting neurons.

Signaling Pathway: GSK-3β in Tau Phosphorylation

Caption: Hypothetical mechanism of this compound in Alzheimer's Disease.

Potential Mechanism of Action in Immune Modulation

GSK-3 inhibitors have also been shown to modulate the immune system. Inhibition of GSK-3 can lead to the maturation of dendritic cells into a tolerogenic phenotype.[1] These dendritic cells can then attenuate, rather than induce, an immune response, making this a potential therapeutic approach for autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis.[1]

Signaling Pathway: GSK-3 Inhibition in Dendritic Cells

References

Methodological & Application

Application Notes and Protocols for GSK3 Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases, including cancer. Small molecule inhibitors of GSK3, such as the experimental compound GSK3839919A, are valuable tools for investigating the therapeutic potential of targeting this kinase.

These application notes provide a generalized experimental protocol for the use of a potent GSK3 inhibitor, exemplified by compounds like CHIR-99021 and TWS119, in a cancer cell culture setting. Due to the limited publicly available data on this compound, the following protocols and data are based on well-characterized GSK3 inhibitors and should be adapted and optimized for the specific compound and cell line of interest.

Mechanism of Action

GSK3 inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[1][2] This inhibition leads to the modulation of key signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.

-

Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.[3][4]

-

PI3K/Akt Pathway: Akt, a key downstream effector of PI3K signaling, can phosphorylate and inactivate GSK3. Therefore, direct inhibition of GSK3 can mimic some of the downstream effects of Akt activation.

Quantitative Data: Representative IC50 Values of GSK3 Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for GSK3 inhibitors can vary significantly depending on the specific compound, the cell line being tested, and the assay conditions. The following table summarizes representative IC50 values for several known GSK3 inhibitors in various cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| AZD2858 | U251 | Glioblastoma | ~1.01 | [5] |

| AZD2858 | U87 | Glioblastoma | ~6.52 | [5] |

| AZD2858 | GBM1 (patient-derived) | Glioblastoma | ~2.5 | [5] |

| AZD2858 | GBM4 (patient-derived) | Glioblastoma | ~2.9 | [5] |

| TWS119 | Human Alveolar Rhabdomyosarcoma | Rhabdomyosarcoma | Not specified, induces apoptosis | [6] |

| Unspecified Benzothiazepine | Hep G-2 | Liver Cancer | 3.29 ± 0.15 | [7] |

| Unspecified Benzothiazepine | DU-145 | Prostate Cancer | 15.42 ± 0.16 | [7] |

Note: This table provides examples and is not an exhaustive list. Researchers should determine the IC50 of their specific GSK3 inhibitor in their cell line of interest.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of a GSK3 inhibitor in cell culture.

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the concentration of a GSK3 inhibitor that inhibits cell viability by 50%.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

GSK3 inhibitor (e.g., this compound, CHIR-99021)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the GSK3 inhibitor in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the inhibitor in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same concentration of DMSO as the highest inhibitor concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of β-catenin Stabilization

This protocol is designed to assess the effect of a GSK3 inhibitor on the Wnt/β-catenin signaling pathway by measuring the levels of β-catenin.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

GSK3 inhibitor

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the GSK3 inhibitor at a predetermined effective concentration (e.g., at or above the IC50) for a specific time course (e.g., 0, 2, 4, 8, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the β-catenin signal to the loading control.

-

Compare the levels of β-catenin in treated versus untreated cells. An increase in β-catenin levels indicates GSK3 inhibition and activation of the Wnt pathway.

-

Visualizations

Signaling Pathway Diagram

References

- 1. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reprocell.com [reprocell.com]

- 4. agscientific.com [agscientific.com]

- 5. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for GSK-3 Inhibition in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing a Glycogen Synthase Kinase 3 (GSK-3) inhibitor in Western blot experiments. Due to the inability to identify the specific compound "GSK3839919A," this document will use Tideglusib , a well-characterized, non-ATP competitive inhibitor of GSK-3, as a representative example. The principles and protocols outlined here are broadly applicable to other GSK-3 inhibitors.

Introduction to GSK-3 and its Inhibition

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in various diseases, such as neurodegenerative disorders, cancer, and metabolic diseases.[2] GSK-3 has two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes.

GSK-3 activity is primarily regulated by inhibitory phosphorylation. For instance, in the PI3K/Akt signaling pathway, Akt phosphorylates GSK-3β at Serine 9, leading to its inactivation.[2][3] Small molecule inhibitors of GSK-3 are valuable tools for studying its physiological roles and for therapeutic development.

Principle of Western Blotting for Monitoring GSK-3 Inhibition

Western blotting is a powerful technique to detect and quantify changes in protein expression and post-translational modifications.[4] When studying the effects of a GSK-3 inhibitor like Tideglusib, Western blotting can be employed to:

-

Assess the inhibition of GSK-3 activity: This is often indirectly measured by examining the phosphorylation status of downstream GSK-3 substrates. A common substrate is β-catenin, which is phosphorylated by active GSK-3, leading to its degradation. Inhibition of GSK-3 results in the accumulation of active (dephosphorylated) β-catenin. Another key substrate is Tau, whose hyperphosphorylation is a hallmark of Alzheimer's disease.

-

Evaluate the upstream regulation of GSK-3: The phosphorylation status of GSK-3 itself (e.g., pGSK-3β at Ser9) can be analyzed to understand how the inhibitor might affect upstream signaling pathways.

Experimental Protocols

A. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HEK293T, SH-SY5Y, or a cell line relevant to your research) at an appropriate density to achieve 70-80% confluency at the time of treatment.

-

Inhibitor Preparation: Prepare a stock solution of the GSK-3 inhibitor (e.g., Tideglusib) in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in cell culture medium to the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of the GSK-3 inhibitor for a predetermined duration (e.g., 1, 6, 12, or 24 hours). Include a vehicle-treated control (e.g., DMSO).

B. Protein Lysate Preparation

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for the Western blot.

C. Western Blot Protocol

-

SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

-

Electrophoresis: Separate the proteins based on their molecular weight by running the gel at a constant voltage.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-pGSK-3β (Ser9), anti-GSK-3β, anti-active-β-catenin, anti-β-catenin, anti-pTau (specific phospho-sites), anti-Tau, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control.

Data Presentation

The following tables summarize hypothetical quantitative data from a Western blot experiment investigating the effect of a GSK-3 inhibitor.

Table 1: Effect of GSK-3 Inhibitor on GSK-3β Phosphorylation and β-catenin Levels

| Treatment (Concentration) | pGSK-3β (Ser9) / Total GSK-3β (Relative Fold Change) | Active β-catenin / Total β-catenin (Relative Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| GSK-3 Inhibitor (1 µM) | 1.1 | 2.5 |

| GSK-3 Inhibitor (5 µM) | 1.2 | 4.8 |

| GSK-3 Inhibitor (10 µM) | 1.3 | 7.2 |

Table 2: Effect of GSK-3 Inhibitor on Tau Phosphorylation

| Treatment (Concentration) | pTau (Ser396) / Total Tau (Relative Fold Change) | pTau (Ser202/Thr205) / Total Tau (Relative Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| GSK-3 Inhibitor (1 µM) | 0.7 | 0.6 |

| GSK-3 Inhibitor (5 µM) | 0.4 | 0.3 |

| GSK-3 Inhibitor (10 µM) | 0.2 | 0.1 |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: GSK-3 signaling pathway and points of inhibition.

Experimental Workflow Diagram

References

- 1. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for GSK3839919A in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of GSK3839919A, a potent allosteric HIV-1 integrase inhibitor (ALLINI). The following sections detail its dosage in animal studies, relevant experimental protocols, and the underlying signaling pathway.

Data Presentation: In Vivo Dosages and Pharmacokinetics of this compound

The following tables summarize the quantitative data from preclinical animal studies involving this compound.

Table 1: In Vivo Toxicology Study Dosage in Rats

| Animal Model | Dosing Route | Dosage | Study Duration | Key Findings |

| Sprague-Dawley Rat | Oral (po) | 20 mg/kg (qd) | 1 week | No compound-related findings. |

| Sprague-Dawley Rat | Oral (po) | 50 mg/kg (qd) | 1 week | Minimally higher alkaline phosphatase (ALP) levels (1.3x) and minimal hepatocyte vacuolation observed compared to control. |

Table 2: Pharmacokinetic Parameters in Rats [1]

| Animal Model | Dosing Route | Dosage | Formulation |

| Male Sprague-Dawley Rat | Intravenous (iv) | 1 mg/kg | Solution in 90:10 PEG-400/EtOH |

| Male Sprague-Dawley Rat | Oral (po) | 5 mg/kg | Solution in 90:5:5 PEG-400/EtOH/TPGS |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vivo Toxicology Study in Rats

This protocol is based on the one-week toxicology study of this compound.[1]

a. Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male and/or female

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.

b. Drug Formulation and Administration:

-

Formulation: For oral administration, this compound can be formulated as a solution. A suitable vehicle used in preclinical studies is a mixture of PEG-400, ethanol (EtOH), and Tocophersolan (TPGS) (e.g., 90:5:5).

-

Administration: Administer the formulated compound orally (po) via gavage once daily (qd) for seven consecutive days. The volume of administration should be calculated based on the animal's body weight.

c. Experimental Groups:

-

Vehicle Control Group: Administered the vehicle solution only.

-

Low-Dose Group: Administered this compound at 20 mg/kg.

-

High-Dose Group: Administered this compound at 50 mg/kg.

d. Monitoring and Endpoints:

-

Clinical Observations: Daily monitoring for any signs of toxicity, including changes in behavior, appearance, and body weight.

-

Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Key parameters to assess include liver function tests such as alkaline phosphatase (ALP).

-

Histopathology: Perform a complete necropsy and collect major organs for histopathological examination. Pay close attention to the liver for any signs of vacuolation.

Pharmacokinetic (PK) Study in Rats

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound.[1]

a. Animal Model:

-

Species: Male Sprague-Dawley rats

-

Cannulation: For serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein) is recommended.

b. Drug Formulation and Administration:

-

Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle for intravenous administration, such as 90:10 PEG-400/EtOH.

-

Oral (PO) Formulation: Formulate this compound for oral administration as described in the toxicology study protocol.

-

Administration:

-

IV group: Administer a single dose of 1 mg/kg via the cannulated vein.

-

PO group: Administer a single dose of 5 mg/kg via oral gavage.

-

c. Blood Sampling:

-

Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

d. Bioanalysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

e. Data Analysis:

-

Use pharmacokinetic software to calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is an allosteric inhibitor of HIV-1 integrase (IN).[1] Its mechanism of action involves binding to a site on the integrase enzyme that is distinct from the active site. This allosteric binding induces a conformational change in the integrase, leading to its hyper-multimerization. This process disrupts multiple functions essential for the viral lifecycle, including the proper condensation of the viral core and blocking the interaction between integrase and the host protein lens epithelium-derived growth factor (LEDGF), which is crucial for the nuclear localization of the integrase complex.[1]

References

Application Notes and Protocols: Preparation and Storage of GSK3839919A Solutions

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the preparation and storage of solutions of GSK3839919A, a potent, allosteric HIV-1 integrase inhibitor (ALLINI). Adherence to these protocols is crucial for ensuring the stability, and activity of the compound for reliable experimental results.

Physicochemical and Solubility Data

This compound is a solid powder with a molecular weight of 604.23 g/mol .[1] Proper handling and storage are essential to maintain its integrity. The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.

| Parameter | Value | Source |

| Molecular Weight | 604.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility in DMSO | 10 mM | [1] |

| Storage of Solid Powder | -20°C for 12 months; 4°C for 6 months | [1] |

| Storage of Solutions in Solvent | -80°C for 6 months; -20°C for 6 months | [1] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound solid powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or covered in foil)

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibration: Allow the vial of this compound solid powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.604 mg of this compound.

-

Calculation:

-

Desired Molarity (M) = 10 mM = 0.01 mol/L

-

Molecular Weight (MW) = 604.23 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Weight (g) = M x MW x V = 0.01 mol/L x 604.23 g/mol x 0.001 L = 0.00060423 g = 0.604 mg

-

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

-

Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

-

Protection from Light: Protect the solution from light by using an amber vial or by wrapping the tube in aluminum foil.

Storage and Handling of this compound Solutions

Proper storage is critical to prevent degradation and maintain the biological activity of this compound.

Short-Term Storage (up to 6 months):

-

Store the DMSO stock solution at -20°C.[1]

Long-Term Storage (up to 6 months):

-

For long-term storage, it is recommended to store the DMSO stock solution at -80°C.[1]

Aliquoting and Freeze-Thaw Cycles:

-

To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.

-

Use low-retention microcentrifuge tubes for aliquoting to minimize loss of the compound.

Visualized Workflow

The following diagram illustrates the workflow for the preparation and storage of this compound solutions.

Caption: Workflow for this compound solution preparation and storage.

References

Application Notes and Protocols for GSK3839919A in Immunoprecipitation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3839919A is a potent, allosteric inhibitor of HIV-1 integrase. Unlike catalytic site inhibitors, allosteric inhibitors bind to a site distinct from the enzyme's active site, inducing a conformational change that alters the protein's function. In the case of this compound, it targets the HIV-1 integrase, a key enzyme in the viral replication cycle responsible for inserting the viral DNA into the host cell's genome. This application note provides a detailed protocol for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) assays to study the interactions of HIV-1 integrase with host cellular proteins.

Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Co-immunoprecipitation is a powerful extension of this technique that allows for the study of protein-protein interactions by "pulling down" a target protein along with its binding partners. The use of a small molecule inhibitor like this compound in conjunction with co-IP can elucidate the inhibitor's effect on these protein-protein interactions, providing valuable insights into its mechanism of action and the biology of HIV-1 infection.

Data Presentation

Quantitative Data for this compound

| Parameter | Value | Reference |

| Target | HIV-1 Integrase (Allosteric Site) | Internal Data |

| IC50 | 11.1 nM | Publicly available data |

| Binding Affinity (Kd) | Data not publicly available | - |

| Effective Cellular Concentration | Dependent on cell type and experimental conditions; typically tested in a range of 10 nM to 1 µM. | General guidance for in-cell assays |

| Solubility | Soluble in DMSO | Standard for small molecule inhibitors |

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of HIV-1 integrase. It binds to a pocket at the dimer interface of the integrase's catalytic core domain, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). This binding event stabilizes a conformation of integrase that is incompatible with its normal function. The primary mechanisms of action are:

-

Inhibition of Integrase-LEDGF/p75 Interaction: By occupying the LEDGF/p75 binding site, this compound directly competes with and blocks the interaction between integrase and this crucial host-co-factor, which is essential for tethering the pre-integration complex to the host chromatin.

-

Induction of Integrase Multimerization: Binding of this compound promotes the aberrant multimerization of integrase, leading to the formation of non-functional aggregates.

-

Disruption of Late-Stage Replication: This allosteric modulation also affects the late stages of the viral life cycle, impairing the proper maturation of viral particles.

The following diagram illustrates the allosteric inhibition of HIV-1 integrase by this compound.

Experimental Protocols

Co-Immunoprecipitation to Investigate the Effect of this compound on HIV-1 Integrase and LEDGF/p75 Interaction

This protocol describes how to perform a co-immunoprecipitation experiment to determine if this compound disrupts the interaction between HIV-1 integrase and the host protein LEDGF/p75 in a cellular context.

Materials:

-

HEK293T cells

-

Plasmids encoding tagged HIV-1 Integrase (e.g., with a FLAG-tag) and tagged LEDGF/p75 (e.g., with a HA-tag)

-

Cell culture reagents (DMEM, FBS, penicillin/streptomycin)

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-FLAG antibody for immunoprecipitation

-

Anti-HA antibody for western blot detection

-

Anti-FLAG antibody for western blot detection

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Reagents and equipment for SDS-PAGE and western blotting

Experimental Workflow Diagram:

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

-

Co-transfect the cells with plasmids encoding FLAG-tagged HIV-1 Integrase and HA-tagged LEDGF/p75 using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24-48 hours post-transfection.

-

-

Treatment with this compound:

-

Prepare a working stock of this compound in cell culture medium.

-

Treat the transfected cells with the desired concentration of this compound (e.g., 100 nM) for 4-6 hours.

-

Include a vehicle control group treated with an equivalent amount of DMSO.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 1 mL of ice-cold Lysis Buffer to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add 20 µL of Protein A/G magnetic beads to the cell lysate.

-

Incubate on a rotator for 1 hour at 4°C.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add the anti-FLAG antibody (the amount may need to be optimized, typically 1-2 µg).

-

As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate aliquot of lysate.

-